REACTION_CXSMILES
|
[I:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.Br[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21].C([O-])([O-])=O.[K+].[K+]>CN(C=O)C.O.Cl>[CH2:21]([O:8][C:5]1[CH:6]=[CH:7][C:2]([I:1])=[CH:3][CH:4]=1)[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH3:10] |f:2.3.4|
|
Name
|
|
Quantity
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3.03 g
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Type
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reactant
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Smiles
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IC1=CC=C(C=C1)O
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Name
|
|
Quantity
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6.65 mL
|
Type
|
reactant
|
Smiles
|
BrCCCCCCCCCCCC
|
Name
|
|
Quantity
|
3.81 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 3.5 h under N2
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Duration
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3.5 h
|
Type
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TEMPERATURE
|
Details
|
After cooling
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Type
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EXTRACTION
|
Details
|
extracted with CH2Cl2
|
Type
|
WASH
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Details
|
The combined organic layers were washed with saturated aq. NaHCO3, water
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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CUSTOM
|
Details
|
The product was chromatographed on silica gel with 3:1 hexane
|
Name
|
|
Type
|
|
Smiles
|
C(CCCCCCCCCCC)OC1=CC=C(C=C1)I
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |